2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one
CAS No.: 2655-48-3
Cat. No.: VC17287892
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2655-48-3 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one |
| Standard InChI | InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | BPNPRBBKUKZUCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(N(C1=O)C(=O)C)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one features a five-membered pyrazolidinone core substituted with a phenyl group at the N1 position, a methyl group at C4, and an acetyl moiety at C2. The IUPAC name reflects this substitution pattern, with the ketone oxygen at position 3 completing the lactam structure. Key structural attributes include:
-
Planar lactam ring: The conjugated system between the carbonyl group and adjacent nitrogen atoms contributes to resonance stabilization.
-
Steric effects: The phenyl and acetyl substituents introduce steric hindrance, influencing reactivity and diastereoselectivity in synthetic pathways .
-
Hydrogen-bonding capacity: The NH group and carbonyl oxygen enable intermolecular interactions, affecting crystallinity and solubility.
A comparative analysis with analogous compounds, such as 4-acetyl-2,5-diphenylpyrazolidin-3-one , reveals that the methyl group at C4 in the target compound reduces aromatic stacking interactions but enhances lipophilicity.
Spectroscopic Characterization
Structural elucidation of 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one relies on advanced spectroscopic techniques:
-
¹H NMR: Key resonances include:
-
¹³C NMR: Distinct signals at δ 201.7 ppm (acetyl carbonyl) and δ 165.5 ppm (lactam carbonyl) .
-
IR Spectroscopy: Stretching vibrations at 1691 cm⁻¹ (C=O) and 1500 cm⁻¹ (C-N) .
Table 2: Comparative Spectroscopic Data for Pyrazolidinone Derivatives
Discrepancies in chemical shifts arise from the methyl group’s electron-donating effects at C4, slightly deshielding adjacent nuclei.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient lactam ring and nucleophilic NH group:
-
Oxidation: Treatment with trifluoro-N-(oxo-λ⁴-sulfanylidene)methanesulfonamide may oxidize the acetyl moiety to a carboxylic acid.
-
Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol, preserving the lactam ring .
-
N-Alkylation: Reacting with alkyl halides under basic conditions substitutes the NH proton, enhancing solubility for pharmacological applications.
Derivatives such as 2-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one exhibit improved bioavailability, as hydroxylation mitigates the parent compound’s hydrophobicity.
| Activity | Mechanism | Efficacy (Predicted) |
|---|---|---|
| Anti-inflammatory | COX-2/5-LOX inhibition | IC₅₀: 10–50 μM |
| Antioxidant | Radical scavenging | EC₅₀: 20–100 μM |
| Analgesic | Opioid receptor modulation | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume